Cas no 79069-13-9 (Boc-L-alaninol)

Boc-L-alaninol structure
Boc-L-alaninol structure
Boc-L-alaninol
79069-13-9
C8H17NO3
175.225482702255
MFCD00043121
60049
7023103

Boc-L-alaninol Properties

Names and Identifiers

    • Boc-L-Alaninol
    • N-Boc-L-alaninol
    • (S)-(-)-2-(tert-butoxycarbonylamino)-1-propanol,
    • Butoxycarbonylalaninol
    • Boc-Ala-ol~(S)-2-(Boc-amino)-1-propanol~N-(tert-Butoxycarbonyl)-L-alaninol
    • N-FMOC-L-alaninol
    • (S)-2-(Boc-amino)-1-propanol
    • N-(tert-Butoxycarbonyl)-L-alaninol
    • (S)-2-(Tert-Butoxycarbonylamino)-1-Propanol
    • (S)-tert-Butyl (1-hydroxypropan-2-yl)carbamate
    • Boc-Alaninol
    • Boc-Ala-ol
    • N-tert-Butoxycarbonyl-L-alaninol
    • tert-butyl N-[(2S)-1-hydroxypropan-2-yl]carbamate
    • (S)-tert-butyl 1-hydroxypropan-2-ylcarbamate
    • PDAFIZPRSXHMCO-LURJTMIESA-N
    • (S)-(-)-2-(tert-Butoxycarbonylamino)-1-propanol
    • tert-Butyl [(2S)-1-hydroxypropan-2-yl]carbamate
    • Carbamic acid, [(1S)-2-hydroxy-1-methylethyl]-, 1,1-dimethylethyl ester
    • (S
    • 1,1-Dimethylethyl N-[(1S)-2-hydroxy-1-methylethyl]carbamate (ACI)
    • Carbamic acid, (2-hydroxy-1-methylethyl)-, 1,1-dimethylethyl ester, (S)- (ZCI)
    • Carbamic acid, [(1S)-2-hydroxy-1-methylethyl]-, 1,1-dimethylethyl ester (9CI)
    • ((1S)-2-Hydroxy-1-methylethyl)carbamic acid tert-butyl ester
    • ((S)-2-Hydroxy-1-methylethyl)carbamic acid tert-butyl ester
    • (1S)-N-(tert-Butoxycarbonyl)-1-methyl-2-hydroxyethylamine
    • (S)-2-((tert-Butoxycarbonyl)amino)propanol
    • (S)-2-(N-tert-Butoxycarbonylamino)propan-1-ol
    • (S)-2-t-Butoxycarbonylaminopropan-1-ol
    • (S)-2-tert-Butoxycarbonylamino-1-propanol
    • (S)-N-Boc-2-aminopropan-1-ol
    • (S)-N-Boc-alaninol
    • 1,1-Dimethylethyl ((1S)-2-hydroxy-1-methylethyl)carbamate
    • N-((S)-2-Hydroxy-1-methylethyl)carbamic acid tert-butyl ester
    • tert-Butyl ((1S)-2-hydroxy-1-methylethyl)carbamate
    • tert-Butyl ((2S)-1-hydroxypropan-2-yl)carbamate
    • tert-Butyl ((S)-1-hydroxypropan-2-yl)carbamate
    • tert-Butyl N-((S)-1-hydroxypropan-2-yl)carbamate
    • +Expand
    • MFCD00043121
    • PDAFIZPRSXHMCO-LURJTMIESA-N
    • 1S/C8H17NO3/c1-6(5-10)9-7(11)12-8(2,3)4/h6,10H,5H2,1-4H3,(H,9,11)/t6-/m0/s1
    • O(C(N[C@@H](C)CO)=O)C(C)(C)C
    • 3648840

Computed Properties

  • 175.12100
  • 2
  • 3
  • 4
  • 175.120843
  • 12
  • 151
  • 0
  • 1
  • 0
  • 0
  • 0
  • 1
  • 0.7
  • 2
  • 0
  • 58.6

Experimental Properties

  • 1.28280
  • 58.56000
  • -8.6 ° (C=1.2, MeOH)
  • 276.4°C at 760 mmHg
  • 57.0 to 61.0 deg-C
  • 121℃
  • White powder.
  • Not determined.
  • -11 º (c=1, chloroform)
  • [α]20/D −11°, c = 1 in chloroform
  • 1.0250

Boc-L-alaninol Security Information

Boc-L-alaninol Customs Data

  • 2924199090
  • China Customs Code:

    2924199090

    Overview:

    2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

Boc-L-alaninol Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P0032XB-1g
N-Boc-L-alaninol
79069-13-9 98%
1g
$4.00 2024-04-21
A2B Chem LLC
AB42959-1g
Boc-L-Alaninol
79069-13-9 98%
1g
$4.00 2024-04-19
AAPPTec
DBA101-1g
Boc-Alaninol
79069-13-9
1g
$40.00 2024-07-20
Ambeed
A142574-1g
Boc-L-Alaninol
79069-13-9 98%
1g
$5.0 2024-05-30
Apollo Scientific
OR61273-5g
(2S)-2-Aminopropan-1-ol, N-BOC protected
79069-13-9 98%
5g
£10.00 2023-09-02
Chemenu
CM116618-1000g
(S)-2-(Boc-amino)-1-propanol
79069-13-9 97%
1000g
$250 2024-07-23
ChemScence
CS-W007729-100g
Boc-L-Alaninol
79069-13-9 ≥98.0%
100g
$78.0 2022-04-26
Crysdot LLC
CD21002653-500g
Boc-L-Alaninol
79069-13-9 96%
500g
$270 2024-07-18
Enamine
EN300-156990-0.05g
tert-butyl N-[(2S)-1-hydroxypropan-2-yl]carbamate
79069-13-9 95%
0.05g
$19.0 2023-05-24
MedChemExpress
HY-W007729-1g
Boc-L-Alaninol
79069-13-9
1g
¥100 2024-07-24

Boc-L-alaninol Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Methanol ,  Tetrahydrofuran ;  20 min, 65 °C; 1 h, 65 °C
Reference
Synthesis and antimalarial activity of new 4-aminoquinolines active against drug resistant strains
Kondaparla, Srinivasarao; Soni, Awakash; Manhas, Ashan; Srivastava, Kumkum; Puri, Sunil K.; et al, RSC Advances, 2016, 6(107), 105676-105689

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Methanol ;  12 h, 0 °C
Reference
Novel Analogues of Istaroxime, a Potent Inhibitor of Na+,K+-ATPase: Synthesis and Structure-Activity Relationship
Gobbini, Mauro; Armaroli, Silvia; Banfi, Leonardo; Benicchio, Alessandra; Carzana, Giulio; et al, Journal of Medicinal Chemistry, 2008, 51(15), 4601-4608

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  rt → 0 °C
1.2 Solvents: 1,4-Dioxane ;  3 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  pH 8, rt
Reference
Aplyronine A, a potent antitumor macrolide of marine origin, and the congeners aplyronines B and C: isolation, structures, and bioactivities
Ojika, Makoto; Kigoshi, Hideo; Yoshida, Yoshifumi; Ishigaki, Takeshi; Nisiwaki, Masanori; et al, Tetrahedron, 2007, 63(15), 3138-3167

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  rt
Reference
Discovery of a novel chemotype of potent human ENaC blockers using a bioisostere approach. Part 2: α-Branched quaternary amines
Hunt, Thomas; Atherton-Watson, Hazel C.; Collingwood, Stephen P.; Coote, Kevin J.; Czarnecki, Sarah; et al, Bioorganic & Medicinal Chemistry Letters, 2012, 22(8), 2877-2879

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 1.5 h, rt
Reference
Enantiopure 1,4-Benzoxazines via 1,2-Cyclic Sulfamidates. Synthesis of Levofloxacin
Bower, John F.; Szeto, Peter; Gallagher, Timothy, Organic Letters, 2007, 9(17), 3283-3286

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Lithium chloride ,  Sodium borohydride Solvents: Tetrahydrofuran ;  rt
Reference
Synthesis of α-(R)-/γ-(S)-dimethyl substituted peptide nucleic acid submonomer using Mitsunobu reaction
Abdelbaky, Ahmed S.; Prokhorov, Ivan A.; Smirnov, Igor P.; Koroleva, Kristina M.; Shvets, Vitaliy I.; et al, Letters in Organic Chemistry, 2019, 16(5), 437-446

Synthetic Circuit 7

Reaction Conditions
1.1 Catalysts: Thiamine hydrochloride ;  3 min, rt
Reference
Thiamine hydrochloride as a recyclable organocatalyst for the efficient and chemoselective N-tert-butyloxycarbonylation of amines
Ingale, Ajit P. ; Garad, Dnyaneshwar N. ; Ukale, Dattatraya ; Thorat, Nitin M. ; Shinde, Sandeep V., Synthetic Communications, 2021, 51(24), 3791-3804

Synthetic Circuit 8

Reaction Conditions
1.1 3 min, rt
Reference
Ultrasound promoted environmentally benign, highly efficient, and chemoselective N-tert-butyloxycarbonylation of amines by reusable sulfated polyborate
Pise, Ashok A. ; Ingale, Ajit P. ; Dalvi, Navnath R., Synthetic Communications, 2021, 51(24), 3768-3780

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ;  0 °C; 6 h, rt
Reference
Novel enantioselective fluorescent sensors for malate anion based on acridine
Li, Qian; Xu, Kuoxi ; Song, Pan; Dai, Yanpeng; Yang, Li; et al, Dyes and Pigments, 2014, 109, 169-174

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt
1.2 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Water ;  rt
1.3 Solvents: Diethyl ether ;  30 min, rt
Reference
New Building Block for Polyhydroxylated Piperidine: Total Synthesis of 1,6-Dideoxynojirimycin
Rengasamy, Rajesh; Curtis-Long, Marcus J.; Seo, Woo Duck; Jeong, Seong Hun; Jeong, Ill-Yun; et al, Journal of Organic Chemistry, 2008, 73(7), 2898-2901

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Acetonitrile ;  24 h, rt
Reference
L-Glutamic acid and L-alanine derivatives as building blocks for the synthesis of a chiral monomer precursor of AABB-type polyamide
Gomez, Romina V.; Orgueira, Hernan A.; Varela, Oscar, ARKIVOC (Gainesville, 2003, (10), 201-208

Synthetic Circuit 12

Reaction Conditions
1.1 Catalysts: Tungstate ;  5 min, rt
Reference
Sulfated tungstate: A highly efficient, recyclable and ecofriendly catalyst for chemoselective N-tert butyloxycarbonylation of amines under the solvent-free conditions
Ingale, Ajit P. ; Shinde, Sandeep V. ; Thorat, Nitin M., Synthetic Communications, 2021, 51(16), 2528-2543

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Calcium chloride ,  Sodium borohydride Solvents: Ethanol ,  Tetrahydrofuran ;  0 °C → rt; 6 h, rt
Reference
Enantioselective synthesis of the side-chain acid of homoharringtonine and harringtonine from the same γ-butyrolactone intermediate
Sun, Moran; Li, Yinchao; Shi, Xiufang; Niu, Changling; Yang, Hua, ARKIVOC (Gainesville, 2016, (4), 172-183

Boc-L-alaninol Raw materials

Boc-L-alaninol Preparation Products

Boc-L-alaninol Suppliers

SHANGHAI CHIRAL CHEMICALS INC.
Audited Supplier Audited Supplier
(CAS:79069-13-9)
TIAN XIAN SHENG
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Hubei Xinkang Pharmaceutical Chemcal Co.,Ltd.
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LIAO NING BO WANG GUO JI MAO YI Co., Ltd.
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AN HUI DE XIN JIA Biomedical Co., Ltd.
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(CAS:79069-13-9)
LIANG JIA XIU
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CHENG DOU CHUANG KE CHENG Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:79069-13-9)
FENG LI
15928581901
sales@ckcbiotech.com

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